19,20-Epoxycytochalasin D is a specialized fungal metabolite and macrocyclic alkaloid belonging to the cytochalasan family. Characterized by the presence of a reactive epoxide group at the C19-C20 position, it serves as a potent actin polymerization inhibitor and a high-value precursor for semi-synthetic modifications. In procurement contexts, it is primarily sourced as a targeted, functionalizable alternative to the widely used baseline comparator Cytochalasin D (CAS: 22144-77-0), offering comparable antiplasmodial efficacy (IC50 in the low nanomolar range) but providing unique stereochemical handles for downstream bioconjugation and altered cyto-compatibility profiles[1].
Procuring standard Cytochalasin D as a generic substitute for 19,20-Epoxycytochalasin D frequently compromises specialized assay development and synthetic workflows. While both compounds effectively cap the barbed ends of actin filaments, the standard baseline lacks the C19-C20 epoxide moiety, which is critical for mild, site-specific ring-opening reactions used in the synthesis of fluorescent actin probes or targeted conjugates. Attempting to artificially epoxidize or functionalize standard Cytochalasin D often yields complex, difficult-to-purify stereoisomeric mixtures, reducing overall yield and reproducibility. Furthermore, 19,20-Epoxycytochalasin D exhibits distinct cellular uptake and differential cytotoxicity thresholds in specific mammalian cell lines, meaning generic substitution can skew viability baselines in antiplasmodial or oncology screening models [1].
For laboratories developing labeled actin probes, 19,20-Epoxycytochalasin D offers a distinct synthetic advantage over Cytochalasin D. The native 19,20-epoxide serves as a highly specific electrophilic handle for mild nucleophilic ring-opening, allowing for single-site functionalization. In contrast, modifying standard Cytochalasin D requires targeting the less reactive or more sterically hindered alkenes, often necessitating harsher conditions that degrade the macrocyclic core or produce low-yield isomeric mixtures. This native functional group significantly streamlines the processability and downstream purification of cytochalasin derivatives [1].
| Evidence Dimension | Site-specific functionalization suitability |
| Target Compound Data | 19,20-Epoxycytochalasin D (Native epoxide allows mild, single-site nucleophilic ring-opening) |
| Comparator Or Baseline | Cytochalasin D (Lacks epoxide; requires harsher alkene functionalization with lower regioselectivity) |
| Quantified Difference | Eliminates upstream epoxidation steps, improving synthetic yield and purity of derivatives |
| Conditions | Precursor evaluation for semi-synthetic bioconjugation workflows |
Procuring the pre-epoxidized variant reduces synthetic steps and improves batch-to-batch reproducibility when generating custom actin-binding probes.
19,20-Epoxycytochalasin D maintains highly potent antiplasmodial activity, making it a critical benchmark compound in parasitology screening. Against the Plasmodium falciparum 3D7 strain, 19,20-Epoxycytochalasin D demonstrates an IC50 of 9.77 nM to 29.77 nM, which is directly competitive with the standard Cytochalasin D baseline (IC50 ~10.58 nM). This confirms that the presence of the 19,20-epoxide does not abrogate the macrocycle's ability to disrupt parasite-critical actin dynamics, ensuring it can be substituted into anti-malarial assays without a loss of target engagement [1].
| Evidence Dimension | In vitro antiplasmodial IC50 (P. falciparum 3D7) |
| Target Compound Data | 9.77 - 29.77 nM |
| Comparator Or Baseline | Cytochalasin D (10.58 nM) |
| Quantified Difference | Maintains comparable low-nanomolar potency despite structural modification |
| Conditions | In vitro growth inhibition assay against P. falciparum 3D7 strain |
Validates the compound as a highly active positive control or structural scaffold for antimalarial drug discovery programs.
A key procurement consideration for cytochalasans is their background toxicity in host cell lines, which can confound efficacy readouts. 19,20-Epoxycytochalasin D exhibits a measurable therapeutic window in specific assays, showing an IC50 of 7.84 µM against BT-549 human breast carcinoma cells and remaining non-cytotoxic to Vero monkey kidney epithelial cells at concentrations up to 9.1 µM. While it shares the general cytostatic nature of Cytochalasin D, this specific cytotoxicity profile allows researchers to establish precise dosing windows for intracellular parasite assays without triggering immediate host cell apoptosis [1].
| Evidence Dimension | Host cell cytotoxicity (Vero cells) |
| Target Compound Data | >9.1 µM (non-cytotoxic within assay range) |
| Comparator Or Baseline | General cytochalasin class baseline (typically highly cytotoxic at low micromolar ranges) |
| Quantified Difference | Provides a defined concentration window for selective parasite inhibition |
| Conditions | In vitro mammalian cell viability assays (Vero and BT-549 lines) |
Allows assay developers to decouple actin-mediated parasite inhibition from generalized host cell toxicity during high-throughput screening.
Due to the native 19,20-epoxide, this compound serves as a highly suitable starting material for synthesizing fluorescently tagged or affinity-labeled cytochalasins via mild ring-opening chemistries, bypassing the low-yield alkene functionalization required when using Cytochalasin D [2].
Utilized as a high-potency reference standard (IC50 < 30 nM) in Plasmodium falciparum screening assays, particularly when investigating actin-dependent endocytic trafficking and parasite motility[1].
Procured for specialized cell biology assays where researchers need to compare the binding kinetics and actin-capping behavior of an epoxide-modified cytochalasan against standard alkene-containing variants like Cytochalasin D [2].
Acute Toxic;Health Hazard